(2S)-2,3,5-Trimethylhexan-1-amine

Description

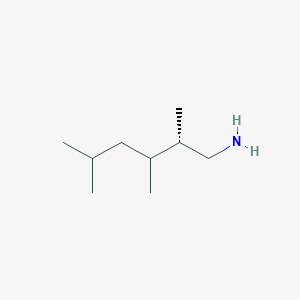

(2S)-2,3,5-Trimethylhexan-1-amine is a chiral primary amine characterized by a branched hexane backbone with methyl substituents at the 2nd, 3rd, and 5th carbon positions. Its stereochemistry (S-configuration at C2) and branching pattern confer distinct physicochemical and biological properties.

Key attributes:

- Molecular formula: C₉H₂₁N

- Molecular weight: 143.27 g/mol

- Chirality: (2S)-configuration influences stereoselective interactions.

- Applications: Potential use in pharmaceuticals, agrochemicals, or asymmetric catalysis due to its amine functionality and stereochemical complexity.

Properties

IUPAC Name |

(2S)-2,3,5-trimethylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6,10H2,1-4H3/t8?,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSBEHRZHAKGFW-YGPZHTELSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C(C)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3,5-Trimethylhexan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2,3,5-trimethylhexane.

Amination: The key step involves the introduction of the amine group. This can be achieved through various methods, including reductive amination or the use of amine precursors.

Chiral Resolution: Given the chiral nature of the compound, chiral resolution techniques are employed to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of (2S)-2,3,5-Trimethylhexan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the amination process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3,5-Trimethylhexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2S)-2,3,5-Trimethylhexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2S)-2,3,5-Trimethylhexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts (2S)-2,3,5-Trimethylhexan-1-amine with structurally related amines, emphasizing branching, stereochemistry, and functional groups.

*Estimated based on analog data.

Key Observations:

Branching Effects: Increased branching (e.g., 2°, 3°, 5° methyl groups) reduces intermolecular forces, lowering boiling points compared to linear analogs like triethanolamine .

Chirality : The (2S)-configuration may enhance enantioselectivity in catalytic or receptor-binding applications compared to racemic isomers .

Solubility: Aliphatic amines with extensive branching exhibit lower water solubility due to hydrophobic dominance, contrasting with polar derivatives like triethanolamine .

Q & A

Q. Table 1: Comparison of Catalytic Systems

| Catalyst Type | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Palladium-BINAP | 92 | 78 | |

| Lipase-mediated | 85 | 65 |

Basic Question: What analytical methods are recommended to confirm the stereochemical configuration of (2S)-2,3,5-Trimethylhexan-1-amine?

Methodological Answer:

Use a multi-technique approach:

- X-ray Crystallography : Definitive confirmation via single-crystal analysis (if crystalline derivatives are obtainable) .

- Vibrational Circular Dichroism (VCD) : Detects absolute configuration in solution .

- Optical Rotation : Compare experimental [α]D values with literature data for (S)-configured analogs .

Advanced Question: How should researchers address contradictions in reported biological activity data for (2S)-2,3,5-Trimethylhexan-1-amine derivatives?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., OECD guidelines) for cytotoxicity or receptor-binding studies.

- Batch Purity Analysis : Quantify impurities via LC-MS and correlate with bioactivity outliers .

- Cross-Validation : Compare results across independent labs using shared reference samples .

Advanced Question: What strategies improve the metabolic stability of (2S)-2,3,5-Trimethylhexan-1-amine in preclinical studies?

Methodological Answer:

Enhance stability through structural modifications:

- Isosteric Replacement : Substitute labile methyl groups with trifluoromethyl or cyclopropyl moieties .

- Prodrug Design : Mask the amine with acetyl or carbamate groups to reduce first-pass metabolism .

- In Silico Modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor .

Q. Table 2: Metabolic Stability in Rat Liver Microsomes

| Derivative | Half-life (min) | Modification |

|---|---|---|

| Parent Compound | 12 | – |

| Trifluoromethyl | 45 | CF3 at C5 |

| Cyclopropyl | 38 | Cyclopropane at C3 |

Basic Question: What safety protocols are critical when handling (2S)-2,3,5-Trimethylhexan-1-amine in the lab?

Methodological Answer:

Follow SDS guidelines for structurally similar amines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers resolve discrepancies in NMR spectral data for (2S)-2,3,5-Trimethylhexan-1-amine across publications?

Methodological Answer:

Discrepancies may stem from solvent effects or calibration errors. Steps to resolve:

- Solvent Referencing : Re-run spectra in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) .

- Internal Standards : Add tetramethylsilane (TMS) for chemical shift calibration .

- Collaborative Validation : Share raw data via repositories like PubChem or Zenodo .

Basic Question: What are the best practices for storing (2S)-2,3,5-Trimethylhexan-1-amine to prevent degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.